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Executive Summary

The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast
SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental
role in regulating gene expression. By altering the structure of chromatin, the BAF complex
controls the accessibility of DNA to the transcriptional machinery, thereby influencing a vast
array of cellular processes, including differentiation, development, and DNA repair.[1][2] Due to
its central role, dysregulation of the BAF complex is increasingly implicated in a wide spectrum
of human diseases. Mutations in genes encoding BAF subunits are found in approximately 20-
25% of all human cancers, making it one of the most frequently mutated protein complexes in
oncology.[3][4] Furthermore, germline mutations are a leading cause of several
neurodevelopmental disorders.[5][6] This guide provides a comprehensive technical overview
of the BAF complex, detailing its structure, function in gene regulation, role in disease, and key
experimental methodologies for its study.

The BAF Complex: Subunits, Subtypes, and
Assembly
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The mammalian BAF complex is not a single entity but a family of large, multi-subunit
assemblies, each weighing approximately 2 MDa.[7] These complexes are combinatorially
assembled from a pool of ~29 different subunit-encoding genes, resulting in significant diversity
and cell-type-specific functions.[8][9]

Core Subunits and Major Subtypes

All BAF complexes contain a core ATPase subunit, either SMARCA4 (BRG1) or its paralog
SMARCAZ2 (BRM), which provides the catalytic activity for chromatin remodeling.[8] Based on
the incorporation of specific, mutually exclusive subunits, three major subtypes of the BAF
complex have been identified: canonical BAF (cBAF), Polybromo-associated BAF (PBAF), and
a more recently described non-canonical or GBAF complex (ncBAF).[2][4]

o CBAF (canonical BAF): Characterized by the presence of ARID1A or ARID1B subunits. It is
primarily found at enhancer regions.[10]

o PBAF (Polybromo-associated BAF): Distinguished by its unique subunits PBRM1, ARID2,
and BRDY7. It is mainly enriched at promoters.[2][10]

e NncBAF/GBAF (non-canonical BAF): A smaller complex that lacks several core subunits like
SMARCBL1 and ARID proteins but contains the unique subunits BRD9 and GLTSCR1/1L.[2]

The combinatorial assembly of these subunits allows for functional specialization in different
cellular contexts and developmental stages.[11]
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Figure 1: Major subtypes of the BAF chromatin remodeling complex.

Assembly Pathway

The assembly of BAF complexes follows a sequential and hierarchical process. It initiates with
the formation of a core module around SMARCC1/SMARCC2 dimers. Subsequent
incorporation of other core and accessory subunits occurs, with the final step being the docking
of the catalytic ATPase module (SMARCA4/BRM).[2] This ordered assembly prevents
promiscuous and unregulated chromatin remodeling activity.
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Figure 2: Sequential assembly pathway of BAF complexes.

© 2025 BenchChem. All rights reserved. 4/22 Tech Support


https://www.benchchem.com/product/b12392035?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Role in Gene Regulation
Mechanism of Chromatin Remodeling

The primary function of the BAF complex is to regulate gene expression by modulating
chromatin structure. Using the energy from ATP hydrolysis, the complex can alter histone-DNA
interactions, leading to several outcomes: nucleosome sliding, ejection, or unwrapping.[7][12]
This action increases the accessibility of DNA sequences, such as promoters and enhancers,
to transcription factors and the RNA polymerase machinery, generally leading to transcriptional

activation.
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Figure 3: BAF-mediated nucleosome remodeling to activate transcription.
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Interplay with Polycomb Repressive Complexes

A key aspect of BAF-mediated gene regulation is its antagonistic relationship with Polycomb
Repressive Complexes (PRCs), which are responsible for establishing and maintaining a
repressive chromatin state.[1][13] The BAF complex can directly evict PRC1 from chromatin in
a rapid, ATP-dependent manner, thereby reversing gene silencing.[13][14] This dynamic
opposition between BAF (activating) and Polycomb (repressive) complexes creates a state of
epigenetic plasticity that is crucial for cell fate decisions during development and can be
hijacked in disease.[1]
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Figure 4: Antagonistic relationship between BAF and Polycomb complexes.

Physiological Roles and Signaling Integration

The BAF complex is indispensable for mammalian development. Through subunit switching,
the composition of the BAF complex is tailored to specific developmental stages and cell
lineages. A well-studied example is in neurodevelopment, where an embryonic stem cell-
specific esBAF complex transitions to a neural progenitor-specific npBAF complex, and finally
to a neuron-specific NnBAF complex upon terminal differentiation.[5][11] These compositional
changes alter the complex's genomic targeting and regulatory output, driving lineage
specification. Similar dynamic roles have been identified in cardiogenesis and other
developmental processes.[15]

The BAF complex does not act in isolation but integrates signals from major developmental
pathways. For instance, during cortical development, the BAF complex modulates Wnt
signaling to control the expression of genes required for proper neuronal migration and cortical
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lamination.[16][17] Loss of BAF function can lead to hyperactive Wnt signaling, resulting in
severe developmental defects.[17]
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Figure 5: BAF complex modulation of the Wnt signaling pathway.

The BAF Complex in Human Disease

Given its central role in controlling gene expression and cell identity, it is not surprising that
mutations in BAF complex subunits are a major driver of human disease, particularly cancer
and neurodevelopmental disorders.

BAF Mutations in Cancer

Loss-of-function mutations affecting BAF subunits are found across a wide variety of cancers,
with a collective frequency of ~20-25%.[4][11] The mutation patterns are often cancer-type
specific, suggesting distinct roles for different subunits and complex subtypes in suppressing
tumorigenesis in different tissues. For example, ARID1A is one of the most frequently mutated
genes in ovarian clear cell carcinoma and endometrial cancer, while PBRML1 is frequently lost
in clear cell renal cell carcinoma.[18][19] Loss of the core subunit SMARCBL1 is the defining
pathogenic event in malignant rhabdoid tumors, a rare and aggressive pediatric cancer.[5]

Table 1: Frequency of Somatic Mutations in Key BAF Subunit Genes Across Selected Cancers
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Renal
. Endometr Cell Lung .
Gene Ovarian Stomach . . Pancreati
. ial Carcinom Cancer
(Subunit) Cancer Cancer c Cancer
Cancer a (Clear (NSCLC)
Cell)

ARID1A
(BAF250 ~30% ~18% ~34% ~6% ~8% ~10%
A)
SMARCA4

~5% ~4% ~7% ~4% ~10% ~4%
(BRG1)
PBRM1

<1% <1% <1% ~41% <1% <1%
(BAF180)
ARID2

~2% ~3% ~2% ~4% ~3% ~2%
(BAF200)
SMARCB1
(INI1/SNF5 <1% <1% <1% ~1% <1% <1%

)

Data compiled from publicly available cancer genome databases and review articles.
Frequencies are approximate and can vary between studies and subtypes.[4][18][19]

Role in Neurodevelopmental Disorders

Germline heterozygous mutations in BAF subunit genes are a major cause of several
neurodevelopmental disorders, collectively referred to as "BAFopathies.” The most well-known
is Coffin-Siris Syndrome (CSS), a congenital disorder characterized by intellectual disability,
developmental delays, and coarse facial features.[5] Mutations in at least eight different BAF
subunit genes have been linked to CSS, with ARID1B being the most frequently mutated.[5][20]
The BAF complex is the most commonly mutated protein complex in the genetics of Autism
Spectrum Disorder (ASD).[21]

Table 2: BAF Subunit Mutations in Coffin-Siris Syndrome (CSS)
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Gene (Subunit) Approximate Frequency in CSS
ARID1B (BAF250B) ~68%
SMARCA4 (BRG1) ~11%
SMARCBLI (INI1/SNF5) ~5%
ARID1A (BAF250A) ~4%
SMARCE1 (BAF57) ~3%
SOX11 (linked partner) ~3%

Data compiled from review articles on neurodevelopmental disorders. Frequencies are
approximate and vary between patient cohorts.[5][20]

Therapeutic Opportunities: Synthetic Lethality

Since many BAF subunit mutations result in a loss of function, they are not directly druggable.
A promising therapeutic strategy is to exploit the concept of synthetic lethality, where the loss of
a BAF subunit creates a unique dependency on another protein for cell survival. The most
established example is the synthetic lethal relationship between the two ATPase paralogs,
SMARCA4 and SMARCAZ2. Cancers with loss-of-function mutations in SMARCA4 become
dependent on the residual activity of SMARCAZ2, making SMARCAZ2 an attractive therapeutic
target in this context.[8][9] Systematic screens have identified numerous other intra-complex
synthetic lethal pairs.[8][9]

Table 3: Key Synthetic Lethal Interactions Involving BAF Subunits
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. Synthetic Lethal Partner .
Mutated (Lost) Subunit Rationale
(Target)
Paralogs with partially
SMARCA4 SMARCA2 redundant ATPase

function.[8][9]

Paralogs occupying the same
ARID1A ARID1B position in the cBAF complex.

[8][°]

Loss of ARID1A leads to

ARID1A EZH2 (Polycomb Subunit) o
unopposed EZH2 activity.

Paralogs forming the core

SMARCC1 SMARCC2
scaffold of the complex.[3][9]

| SMARCAA4 | ARID2 | Loss of both subunits severely compromises BAF/PBAF function.[3][9] |

Key Experimental Protocols

Studying the BAF complex requires a combination of proteomic, genomic, and functional
assays. Below are detailed methodologies for core experimental approaches.

Immunoprecipitation-Mass Spectrometry (IP-MS) of BAF
Complexes

IP-MS is used to identify the subunit composition of BAF complexes and discover novel

interaction partners.
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Figure 6: Experimental workflow for IP-MS analysis of BAF complexes.

Detailed Protocol:
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e Nuclear Extract Preparation:

Harvest ~1-5x108 cells and wash with cold PBS.

(¢]

o Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM
MgClz, 10 mM KCI, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10
minutes to swell cells.

o Lyse cells using a Dounce homogenizer (pestle B).
o Centrifuge to pellet the nuclei.

o Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH
7.9, 25% glycerol, 420 mM NacCl, 1.5 mM MgClz, 0.2 mM EDTA, 0.5 mM DTT, and
protease inhibitors).[15]

o Rotate for 1 hour at 4°C to extract nuclear proteins.
o Clarify the extract by ultracentrifugation (e.g., 100,000 x g for 1 hour).
e Immunoprecipitation:
o Pre-clear the nuclear extract by incubating with Protein A/G beads for 1 hour.

o Incubate the pre-cleared lysate with an antibody specific to a BAF subunit (e.g., anti-
SMARCAA4) overnight at 4°C with gentle rotation.[22]

o Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the
antibody-protein complexes.[23]

o Wash the beads extensively (e.g., 3-5 times) with a wash buffer (e.g., extraction buffer with
a lower salt concentration) to remove non-specific binders.

e Elution and Sample Preparation for MS:

o Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH
2.5) or a competing peptide.
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o Neutralize the eluate immediately.

o Reduce the protein disulfide bonds (with DTT), alkylate the cysteines (with
iodoacetamide), and digest the proteins into peptides using sequencing-grade trypsin.

e LC-MS/MS Analysis:

o Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g.,
Orbitrap).

o The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio
of the fragments.

o Data Analysis:

o Use a database search algorithm (e.g., Mascot, MaxQuant) to identify peptides and infer
the proteins present in the original sample.

o Use label-free quantification (e.g., spectral counting) or isotopic labeling (e.g., SILAC,
iITRAQ) to determine the relative abundance of identified proteins between different
samples (e.g., wild-type vs. mutant).[24][25]

Chromatin Immunoprecipitation-Sequencing (ChlP-seq)
ChIP-seq is used to map the genome-wide binding sites of BAF complex subunits.
Detailed Protocol:

e Cell Cross-linking and Lysis:

o Cross-link protein-DNA interactions by adding formaldehyde directly to the cell culture
medium (final concentration ~1%) and incubating for 10 minutes at room temperature.[26]

o Quench the reaction with glycine.
o Harvest and wash the cells. Lyse the cells and nuclei to release chromatin.

e Chromatin Shearing:
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o Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion
(MNase).

e Immunoprecipitation:

o Perform immunoprecipitation as described in the IP-MS protocol (Step 2), using a ChlP-
grade antibody against a BAF subunit. An IgG control IP should be run in parallel.

e DNA Purification:

o Reverse the cross-links by incubating the washed immunoprecipitated complexes and the
input control at 65°C overnight with high salt.

o Treat with RNase A and Proteinase K to remove RNA and protein.
o Purify the DNA using phenol-chloroform extraction or silica columns.
e Library Preparation and Sequencing:

o Prepare a sequencing library from the purified ChlP DNA and input DNA (end-repair, A-
tailing, and adapter ligation).

o Perform PCR amplification of the library.

o Sequence the libraries on a next-generation sequencing platform.
e Data Analysis:

o Align the sequencing reads to a reference genome.

o Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are
significantly enriched in the ChlP sample compared to the input control.[27]

o Perform downstream analyses such as peak annotation, motif discovery, and integration
with other genomic data.

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)
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ATAC-seq is a powerful method to assess genome-wide chromatin accessibility, often used to
determine the functional consequences of BAF complex loss or inhibition.[28][29]
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Figure 7: High-level workflow for ChlP-seq and ATAC-seq.

Detailed Protocol:

¢ Nuclei Isolation:

[¢]

Harvest 50,000-100,000 fresh cells.[30][31]
o Wash with cold PBS.

o Resuspend the cell pellet in a cold lysis buffer containing a non-ionic detergent (e.g., NP-
40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear
membrane intact.

o Incubate on ice for a short period (e.g., 3-10 minutes).
o Pellet the nuclei by centrifugation and discard the supernatant.
e Transposition Reaction:

o Resuspend the isolated nuclei in the transposition reaction mix, which contains the
hyperactive Tn5 transposase pre-loaded with sequencing adapters.[30]

o Incubate at 37°C for 30 minutes. The Tn5 enzyme will simultaneously fragment the DNA
and ligate adapters into accessible ("open") regions of chromatin.

o DNA Purification:

o Immediately purify the DNA from the reaction using a column-based kit to stop the reaction
and remove proteins.

o Library Amplification and Sequencing:

o Amplify the transposed DNA fragments using PCR with indexed primers. The number of
PCR cycles should be minimized to avoid amplification bias.

o Purify the amplified library.

o Sequence the library on a next-generation sequencing platform.

© 2025 BenchChem. All rights reserved. 18/ 22 Tech Support


https://research.stowers.org/linhenglilab/documents/15_ATAC-seq_protocol-fta_modified-.pdf
https://med.stanford.edu/cpdr/tools---resources.html
https://research.stowers.org/linhenglilab/documents/15_ATAC-seq_protocol-fta_modified-.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:
o Align reads to a reference genome.

o Identify regions of open chromatin by identifying areas with a high density of mapped
reads.

o Compare accessibility profiles between different conditions (e.g., control vs. BAF-depleted
cells) to identify BAF-dependent changes in the chromatin landscape.[28][32]

Conclusion and Future Directions

The BAF complex is a master regulator of the epigenome, with profound implications for normal
development and a multitude of human diseases. Its combinatorial nature provides a
framework for cell-type-specific gene regulation, while its frequent mutation in cancer and
neurodevelopmental disorders underscores its critical role as a barrier to pathogenesis. For
drug development professionals, the synthetic lethal relationships emerging from the study of
BAF-mutated cancers offer a promising new avenue for targeted therapies. For researchers,
understanding the precise mechanisms by which different BAF complex subtypes are targeted
to specific genomic loci and how they integrate with cellular signaling pathways remains a key
challenge. The continued application of advanced proteomic and genomic techniques, as
outlined in this guide, will be essential to further unravel the complexities of this critical
chromatin remodeling machinery and translate these findings into new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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